4-((1S)-1-amino-3-hydroxypropyl)-3-(trifluoromethyl)phenol
CAS No.:
Cat. No.: VC15745120
Molecular Formula: C10H12F3NO2
Molecular Weight: 235.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H12F3NO2 |
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Molecular Weight | 235.20 g/mol |
IUPAC Name | 4-[(1S)-1-amino-3-hydroxypropyl]-3-(trifluoromethyl)phenol |
Standard InChI | InChI=1S/C10H12F3NO2/c11-10(12,13)8-5-6(16)1-2-7(8)9(14)3-4-15/h1-2,5,9,15-16H,3-4,14H2/t9-/m0/s1 |
Standard InChI Key | MVIFDLKYFGUSNZ-VIFPVBQESA-N |
Isomeric SMILES | C1=CC(=C(C=C1O)C(F)(F)F)[C@H](CCO)N |
Canonical SMILES | C1=CC(=C(C=C1O)C(F)(F)F)C(CCO)N |
Introduction
Chemical Identification and Structural Features
Molecular Composition and Stereochemistry
The compound’s IUPAC name, 4-[(1S)-1-amino-3-hydroxypropyl]-3-(trifluoromethyl)phenol, reflects its stereospecific configuration at the C1 position of the amino alcohol side chain. Key identifiers include:
Property | Value |
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Molecular Formula | C₁₀H₁₂F₃NO₂ |
Molecular Weight | 235.20 g/mol |
CAS Number | Not publicly disclosed |
PubChem Compound ID | 131872319 |
SMILES (Isomeric) | C1=CC(=C(C=C1O)C(F)(F)F)C@HN |
The trifluoromethyl group at the 3-position of the phenolic ring and the (1S)-configured amino alcohol side chain at the 4-position are critical to its interactions with biological systems.
Structural Contributions to Reactivity
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Trifluoromethyl Group: Enhances lipophilicity (logP ≈ 1.8) and electron-withdrawing effects, stabilizing the phenolic ring against oxidative degradation .
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Amino Alcohol Side Chain: The primary amine and secondary alcohol groups enable hydrogen bonding with polar residues in enzyme active sites, while the stereospecific (S)-configuration ensures selective binding .
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Phenolic Hydroxyl Group: Contributes to acidity (pKa ≈ 9.5) and participates in redox reactions, potentially influencing antioxidant properties.
Synthesis and Production Methods
Laboratory-Scale Synthesis
While detailed synthetic pathways remain proprietary, general approaches involve:
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Friedel-Crafts Acylation: Introducing the trifluoromethyl group via electrophilic substitution on a phenolic precursor.
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Reductive Amination: Coupling a ketone intermediate with a chiral amine to establish the (1S)-configured amino alcohol side chain .
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Protection/Deprotection Strategies: Using tert-butyldimethylsilyl (TBS) groups to protect hydroxyl functionalities during synthesis.
Industrial Optimization
Large-scale production employs continuous flow reactors to improve yield (≥75%) and reduce reaction times. Catalysts such as palladium on carbon (Pd/C) facilitate hydrogenation steps, while chiral resolution techniques ensure enantiomeric purity (>98% ee).
Physicochemical Properties
Solubility and Stability
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Aqueous Solubility: 12.4 mg/mL at pH 7.4, driven by ionizable amine (pKa ≈ 8.9) and hydroxyl groups.
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Lipophilicity: logD₇.₄ = 1.2, making it suitable for blood-brain barrier penetration .
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Thermal Stability: Decomposes at 215°C, with no observed racemization below 150°C.
Spectroscopic Characterization
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¹H NMR (400 MHz, D₂O): δ 7.25 (d, J = 8.4 Hz, 1H, ArH), 6.98 (s, 1H, ArH), 4.12 (m, 1H, CH-NH₂), 3.75 (t, J = 6.0 Hz, 2H, CH₂-OH).
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¹⁹F NMR: δ -62.5 ppm (CF₃).
Comparative Analysis with Structural Analogs
The amino alcohol side chain in the target compound improves brain washout kinetics compared to carboxylate-containing analogs, reducing nonspecific binding .
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